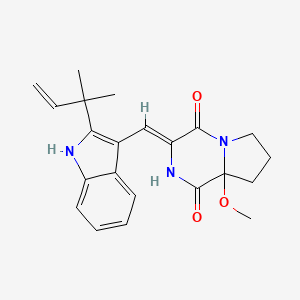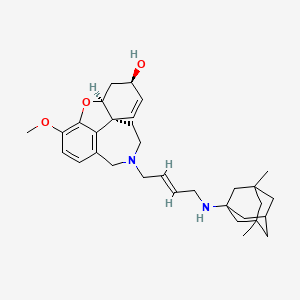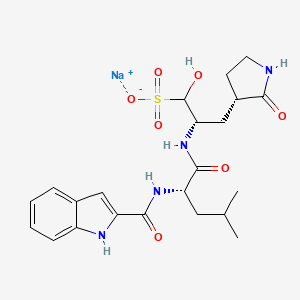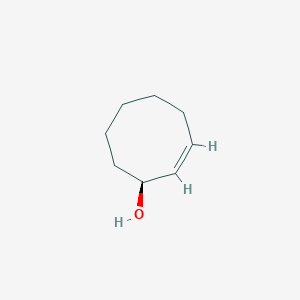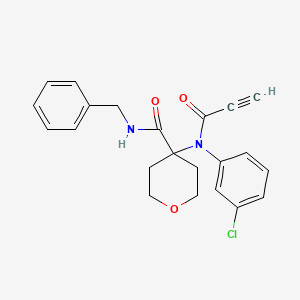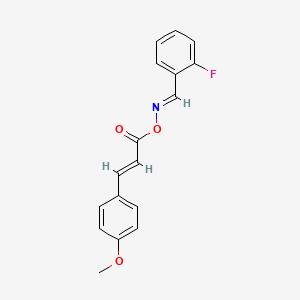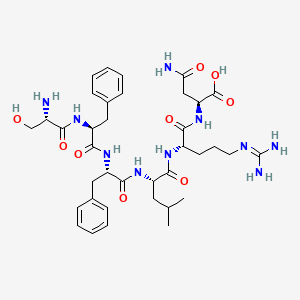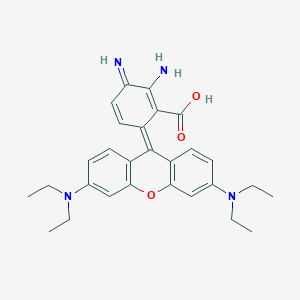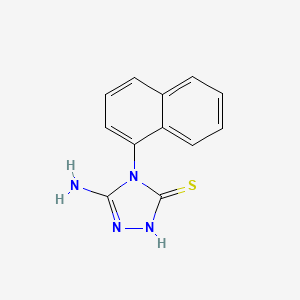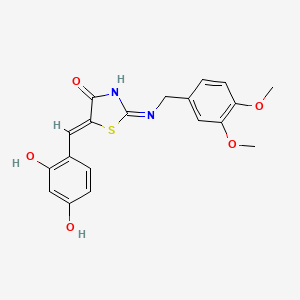
Dgk|AE-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dgk|AE-IN-1 is a compound that acts as an inhibitor of diacylglycerol kinase (DGK). Diacylglycerol kinase is an enzyme that phosphorylates diacylglycerol to produce phosphatidic acid, both of which are important lipid signaling molecules involved in various cellular processes . This compound has shown potential in therapeutic applications, particularly in the context of cancer treatment and immunotherapy .
Preparation Methods
The synthesis of Dgk|AE-IN-1 involves the preparation of heteroaryl fluoroalkenes, which are key intermediates in the production of DGK inhibitors . The synthetic route typically includes the following steps:
Formation of Heteroaryl Fluoroalkenes: This involves the reaction of heteroaryl compounds with fluoroalkylating agents under specific conditions.
Purification: The crude product is purified using chromatographic techniques to obtain the desired compound with high purity.
Characterization: The final product is characterized using spectroscopic methods such as NMR and mass spectrometry to confirm its structure and purity.
Industrial production methods for this compound would likely involve scaling up these synthetic routes while ensuring consistency and quality control throughout the process.
Chemical Reactions Analysis
Dgk|AE-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Dgk|AE-IN-1 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of diacylglycerol kinase in lipid signaling pathways.
Biology: The compound is used to investigate the biological functions of diacylglycerol kinase in various cellular processes.
Industry: The compound can be used in the development of new therapeutic agents targeting diacylglycerol kinase.
Mechanism of Action
Dgk|AE-IN-1 exerts its effects by inhibiting the activity of diacylglycerol kinase. This inhibition leads to an accumulation of diacylglycerol and a decrease in phosphatidic acid levels . Diacylglycerol acts as a second messenger in various signaling pathways, including those involving protein kinase C and Ras guanyl nucleotide-releasing protein . By modulating these pathways, this compound can influence cellular processes such as proliferation, migration, and survival .
Comparison with Similar Compounds
Dgk|AE-IN-1 can be compared with other diacylglycerol kinase inhibitors, such as R59949 and ritanserin . These compounds also inhibit diacylglycerol kinase but may differ in their specificity, potency, and therapeutic applications. This compound is unique in its structure and mechanism of action, making it a valuable tool for studying diacylglycerol kinase and its role in various diseases.
Similar Compounds
Properties
Molecular Formula |
C27H25F3N6O2S |
|---|---|
Molecular Weight |
554.6 g/mol |
IUPAC Name |
N-[2-[(3S)-3-(aminomethyl)piperidin-1-yl]-4-phenoxy-3-(trifluoromethyl)phenyl]-2-pyridazin-4-yl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C27H25F3N6O2S/c28-27(29,30)23-22(38-19-6-2-1-3-7-19)9-8-20(24(23)36-12-4-5-17(13-31)15-36)34-25(37)21-16-39-26(35-21)18-10-11-32-33-14-18/h1-3,6-11,14,16-17H,4-5,12-13,15,31H2,(H,34,37)/t17-/m0/s1 |
InChI Key |
COWCRHWOKQJCGT-KRWDZBQOSA-N |
Isomeric SMILES |
C1C[C@H](CN(C1)C2=C(C=CC(=C2C(F)(F)F)OC3=CC=CC=C3)NC(=O)C4=CSC(=N4)C5=CN=NC=C5)CN |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC(=C2C(F)(F)F)OC3=CC=CC=C3)NC(=O)C4=CSC(=N4)C5=CN=NC=C5)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


